4-amino-N-(3,5-dimethylphenyl)benzamide
Overview
Description
Preparation Methods
The synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 4-aminobenzamide with 3,5-dimethylaniline under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-amino-N-(3,5-dimethylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-N-(3,5-dimethylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-amino-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This interaction can affect various biochemical pathways and cellular processes, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-amino-N-(3,5-dimethylphenyl)benzamide can be compared with other similar compounds, such as:
- 4-amino-N-(2,4-dimethylphenyl)benzamide
- 4-amino-N-(3,5-dimethoxyphenyl)benzamide
- 4-amino-N-(3,5-dichlorophenyl)benzamide
These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-amino-N-(3,5-dimethylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-11(2)9-14(8-10)17-15(18)12-3-5-13(16)6-4-12/h3-9H,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPMRVMQDULJHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429187 | |
Record name | 4-amino-N-(3,5-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97042-52-9 | |
Record name | 4-Amino-N-(3,5-dimethylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97042-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-N-(3,5-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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